molecular formula C23H18N2O2S B5220347 1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline CAS No. 63607-19-2

1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline

Cat. No. B5220347
CAS RN: 63607-19-2
M. Wt: 386.5 g/mol
InChI Key: GQPBLJYFQIORFZ-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline exerts its pharmacological effects by inhibiting the activity of the histone demethylase JMJD3. This enzyme is involved in the removal of methyl groups from lysine 27 of histone 3 (H3K27), which is associated with gene activation. Inhibition of JMJD3 by 1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline leads to the accumulation of H3K27me3, which is associated with gene repression.

Biochemical And Physiological Effects

1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the expression of various genes involved in cancer cell growth and proliferation, inflammation, and neurodegeneration. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, 1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline has been shown to protect neurons from apoptosis and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline is its high selectivity for JMJD3, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline is its relatively low potency, which may require high doses for therapeutic efficacy.

Future Directions

There are several future directions for the research and development of 1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline. One area of interest is the identification of new and more potent JMJD3 inhibitors. Another area of interest is the development of 1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline analogs with improved pharmacokinetic properties and efficacy. Furthermore, the therapeutic potential of 1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline in other diseases, such as autoimmune disorders and metabolic diseases, remains to be explored.

Scientific Research Applications

1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline has been extensively studied for its potential applications in various diseases. In cancer, 1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to sensitize cancer cells to chemotherapy and radiotherapy. In inflammation, 1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorders, 1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline has been shown to protect neurons from apoptosis and improve cognitive function.

properties

IUPAC Name

2-(benzenesulfonyl)-1-(1H-indol-3-yl)-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c26-28(27,18-9-2-1-3-10-18)25-15-14-17-8-4-5-11-19(17)23(25)21-16-24-22-13-7-6-12-20(21)22/h1-16,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPBLJYFQIORFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386124
Record name Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)-

CAS RN

63607-19-2
Record name Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline
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1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline
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1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline
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1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline
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1-(1H-indol-3-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline

Citations

For This Compound
1
Citations
Z Popovic - 2022 - search.proquest.com
From inside our bodies to the environment we live in, there are a wide variety of unknown compounds that have been difficult to identify and characterize through current methods. We …
Number of citations: 0 search.proquest.com

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